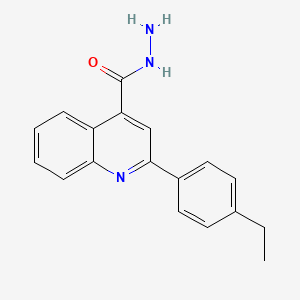

2-(4-Ethylphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-12-7-9-13(10-8-12)17-11-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-11H,2,19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFAYSYOCMHZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pfitzinger reaction remains the most widely employed method for synthesizing quinoline-4-carboxylic acids, the precursor to carbohydrazides. This protocol involves the condensation of isatin with a ketone—in this case, 4-ethylacetophenone—under basic conditions to yield 2-(4-ethylphenyl)quinoline-4-carboxylic acid (1 ). The reaction proceeds via a multistep mechanism:

- Base-mediated ring-opening of isatin to form an α-ketoamide intermediate.

- Aldol condensation with 4-ethylacetophenone, facilitated by ethanol reflux.

- Cyclization to form the quinoline core, followed by hydrolysis to the carboxylic acid.

Key advantages of this method include high regioselectivity and compatibility with electron-donating substituents like the ethyl group. Modifications to traditional Pfitzinger conditions, such as substituting sodium hydroxide with potassium tert-butoxide, have been reported to improve yields for sterically hindered ketones.

Optimization of Reaction Conditions

A representative procedure involves refluxing isatin (10 mmol), 4-ethylacetophenone (10 mmol), and 20% aqueous sodium hydroxide in ethanol (50 mL) for 12 hours. Post-reaction workup includes acidification with hydrochloric acid to precipitate the crude product, which is purified via recrystallization from ethanol (yield: 72–78%). Spectral confirmation of 1 includes:

- IR : A broad peak at 3446 cm⁻¹ (O–H stretch) and 1708 cm⁻¹ (C=O).

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.68–8.50 ppm, with a singlet at δ 8.95 ppm corresponding to the quinoline H-3 proton.

Esterification to Ethyl 2-(4-Ethylphenyl)Quinoline-4-Carboxylate

Sulfuric Acid-Catalyzed Esterification

The carboxylic acid 1 is converted to its ethyl ester (2 ) via Fischer esterification. Heating 1 (10 mmol) in absolute ethanol (20 mL) with concentrated sulfuric acid (2 mL) under reflux for 12 hours affords the ester in 85–90% yield. This step is critical for enhancing solubility in subsequent reactions.

Characterization Data for Compound 2 :

Alternative Esterification Strategies

While sulfuric acid is the conventional catalyst, p-toluenesulfonic acid (PTSA) has been explored to reduce side reactions. However, yields with PTSA (∼80%) are marginally lower than those achieved with sulfuric acid.

Hydrazide Formation: Synthesis of this compound

Hydrazine Hydrate-Mediated Aminolysis

The ester 2 undergoes aminolysis with excess hydrazine hydrate (98%) in refluxing ethanol for 7 hours to yield the target carbohydrazide (3 ) in 75–82% yield. The reaction mechanism involves nucleophilic attack by hydrazine at the ester carbonyl, followed by elimination of ethanol.

Critical Analytical Data for Compound 3 :

Solvent and Stoichiometry Optimization

Ethanol is preferred over methanol due to higher reflux temperatures, which accelerate reaction kinetics. A 3:1 molar ratio of hydrazine hydrate to ester ensures complete conversion, as lower ratios result in unreacted starting material.

Alternative Synthetic Routes and Recent Advances

Doebner Reaction for Quinoline-4-Carboxylic Acids

The Doebner reaction, a three-component coupling of aniline, benzaldehyde, and pyruvic acid, offers an alternative pathway to quinoline-4-carboxylic acids. For 2-(4-ethylphenyl)quinoline-4-carboxylic acid, 4-ethylaniline replaces aniline in this protocol. However, electron-donating groups like ethyl reduce electrophilicity at the aniline nitrogen, leading to lower yields (∼50%) compared to the Pfitzinger method.

Microwave-Assisted Synthesis

Recent studies have explored microwave irradiation to accelerate the Pfitzinger reaction. Initial trials with 4-ethylacetophenone reduced reaction times from 12 hours to 45 minutes, though yields remained comparable (70–75%).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Pfitzinger Reaction | 72–78 | 12 h | High regioselectivity |

| Doebner Reaction | 50–55 | 24 h | No isatin required |

| Microwave Pfitzinger | 70–75 | 45 min | Reduced reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research has shown that compounds with similar structures demonstrate potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 5.64 | 23 |

| Escherichia coli | 13.40 | 22 |

| Pseudomonas aeruginosa | 11.29 | 21 |

| Candida albicans | 16.69 | 20 |

These results suggest that 2-(4-Ethylphenyl)quinoline-4-carbohydrazide could be a promising candidate for developing new antimicrobial therapies aimed at combating resistant strains of bacteria and fungi.

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. The presence of the quinoline core structure is known to enhance interaction with biological targets involved in cancer pathways. Studies have indicated that derivatives of quinoline can inhibit cancer cell proliferation, suggesting that this compound may possess similar capabilities.

Proteomics Research

This compound is utilized in proteomics research to study protein interactions and functions. Its ability to bind to specific enzymes and receptors allows researchers to elucidate the mechanisms by which proteins operate within biological systems. This application is critical for understanding disease mechanisms and developing targeted therapies.

Material Science

The unique structural features of this compound also make it a candidate for material science applications. Its properties may be exploited in the development of new materials with specific electronic or optical characteristics. Research into the compound's interactions at the molecular level can lead to innovations in various technological fields, including electronics and photonics.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several steps, including microwave-assisted reactions that enhance yield and purity. Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of chloro and ethylphenyl groups is believed to enhance binding affinity to biological targets compared to other quinoline derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- Antimalarial Activity : A related quinoline derivative was found to exhibit potent antimalarial activity against Plasmodium falciparum, with a novel mechanism involving inhibition of translation elongation factor 2, showcasing the potential for similar derivatives like this compound in malaria treatment .

- Antibacterial Evaluation : A series of hydrazone derivatives bearing quinoline cores were synthesized and evaluated for antibacterial activity, demonstrating notable efficacy against multiple bacterial strains, further supporting the potential therapeutic applications of quinoline derivatives .

- In Silico Studies : Computational studies have been employed to predict the binding interactions between quinoline derivatives and their biological targets, aiding in the design of more effective compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to its potential therapeutic effects . The compound can also induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-4-Carbohydrazides

Key Observations:

Substituent Effects on Bioactivity :

- Bromophenyl derivatives (e.g., 2-(4-bromophenyl)-) exhibit strong binding to enzymes like EGFR due to bromine’s electronegativity and capacity for halogen bonding .

- Ethylphenyl derivatives prioritize lipophilicity, favoring passive diffusion across cell membranes, as seen in screening studies .

- Chlorophenyl analogs show variable activity; para-substituted chlorides (e.g., 2-(4-chlorophenyl)-) are more active than ortho-substituted ones due to reduced steric hindrance .

Synthetic Accessibility: Ethyl and ethoxy groups are introduced via Friedel-Crafts acylation or nucleophilic substitution during quinoline core formation . Bromine and chlorine substituents require halogenation at earlier synthetic stages, increasing complexity .

Biological Data Limitations :

- Direct comparative studies are scarce, but molecular docking () and antiproliferative assays () suggest bromophenyl derivatives are more potent than ethylphenyl analogs in enzyme inhibition .

- Ethylphenyl derivatives are often intermediates for further functionalization (e.g., hydrazone formation in ) .

Biological Activity

2-(4-Ethylphenyl)quinoline-4-carbohydrazide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethylphenyl substituent and a carbohydrazide functional group. Its molecular formula is , and it exhibits a molecular weight of approximately 298.37 g/mol. The unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including those similar to this compound, exhibit antimicrobial activity. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. A related study highlighted that compounds with similar structures demonstrated significant antiproliferative effects against cancer cell lines. For example, 2-(quinoline-4-carbonyl)hydrazide derivatives showed IC50 values ranging from 2.71 to 5.94 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 6.18 µM) .

The anticancer activity is often attributed to several mechanisms:

- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspases .

Case Studies and Research Findings

- Antimicrobial Screening : A series of quinoline derivatives were evaluated for their antibacterial activity using the agar diffusion method. The results indicated that structural modifications significantly enhance antibacterial potency against strains like MRSA .

- Anticancer Efficacy : In a study assessing the antiproliferative effects of various quinoline derivatives, compounds showed promising results with IC50 values less than 5 µM against multiple cancer cell lines .

- Docking Studies : Computational studies have been performed to predict the binding affinity of quinoline derivatives to biological targets, supporting the hypothesis that structural features are critical for bioactivity .

Comparative Analysis of Quinoline Derivatives

The following table summarizes key findings related to various quinoline derivatives and their biological activities:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Ethylphenyl group, carbohydrazide linker | Moderate | Significant | TBD |

| 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | Chloro substituent | High | Moderate | TBD |

| 2-(quinoline-4-carbonyl)hydrazide | Carbonyl group | Low | High | 2.71 - 5.94 |

| Quinoline-4-carboxylic acid derivatives | Varies widely | Moderate to High | Varies widely | Varies |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Ethylphenyl)quinoline-4-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 4-ethylbenzaldehyde with quinoline-4-carbohydrazide derivatives. Key parameters include:

- Catalysts : Glacial acetic acid (1–5 mol%) enhances hydrazone bond formation .

- Solvents : Ethanol or DMF under reflux (70–80°C) for 16–24 hours achieves optimal yields (30–40%) .

- Purification : Recrystallization from ethanol or chromatography (TLC/HPLC) ensures >95% purity .

- Characterization : NMR (¹H/¹³C) confirms hydrazone linkage and aromatic substituents, while MS validates molecular weight .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves quinoline core conformation and substituent orientation .

- FT-IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Elemental analysis : Validates empirical formula (e.g., C₁₉H₁₇N₃O) with ≤0.3% deviation .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial testing : Broth microdilution (MIC assays) against E. coli and S. aureus .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses .

- Toxicity profiling : Zebrafish embryo models assess acute toxicity (LC₅₀) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of biological activity for this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- SAR studies : Modify the ethylphenyl group to isopropyl or methoxy derivatives and compare bioactivity .

- Enzyme inhibition assays : Measure IC₅₀ values against β-lactamase or topoisomerase II .

Q. How should contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability .

- Dose-response curves : Validate nonlinear effects; low doses may enhance activity, while high doses induce cytotoxicity .

- Cheminformatics : Use tools like Schrödinger’s QikProp to predict bioavailability and rule out false positives .

Q. What computational strategies optimize reaction design for novel derivatives?

- Methodological Answer :

- Reaction path search : Apply density functional theory (DFT) to identify low-energy intermediates .

- Machine learning : Train models on existing quinoline reaction datasets to predict regioselectivity .

- Solvent screening : COSMO-RS simulations prioritize solvents (e.g., DMF vs. THF) for yield improvement .

Q. How does pH and temperature affect the stability of this compound in biological buffers?

- Methodological Answer :

- Accelerated stability studies : Incubate at 25–40°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 48 hours. Monitor degradation via HPLC .

- Degradation products : LC-MS/MS identifies hydrolyzed quinoline-carboxylic acid or hydrazine byproducts .

Q. What strategies improve selectivity in derivatization reactions at the quinoline C-4 position?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.